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Compound of Interest

Compound Name: 7-Iodooxindole

CAS No.: 31676-49-0

Cat. No.: B3189375 Get Quote

Executive Summary & Structural Context
7-Iodooxindole (7-iodo-1,3-dihydro-2H-indol-2-one) is a scaffold distinguished by the iodine

atom at the C7 position, adjacent to the oxindole nitrogen.[1][2] This steric proximity creates

unique spectral signatures compared to the more common 5-iodo isomer.

Primary Application: Precursor for tryptophan-derived macrocycles (e.g., TMC-95A/B).

Key Challenge: Distinguishing the 7-iodo regioisomer from the 5-iodo isomer formed during

non-selective iodination, and verifying complete reduction of the 7-iodoisatin precursor.

Structural Visualization
The following diagram illustrates the synthesis pathway and the atom numbering used for NMR

assignment.
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Figure 1: Synthetic relationship and comparative context for 7-Iodooxindole.

Chemical Shift Data: The Comparative Matrix
The following table synthesizes experimental data for 7-iodooxindole and its critical

"alternatives" (isomers and precursors).

Solvent: DMSO-

(Standard for polar heterocycles to prevent aggregation).

Proton
(Assignmen
t)

7-
Iodooxindol
e (

ppm)

5-
Iodooxindol
e (

ppm)

7-Iodoisatin
(

ppm)

Signal Type
Coupling (

Hz)

NH (H-1) 10.6 - 10.9 10.4 - 10.5 11.0 - 11.2 Broad Singlet -

C3-H

(Methylene)
3.55 - 3.65 3.50 Absent Singlet -

H-4

(Aromatic)
7.25 - 7.35 7.60 (s/d) 7.50 Doublet

H-5

(Aromatic)
6.85 - 6.95 - 6.90 Triplet (dd)

H-6

(Aromatic)
7.55 - 7.65 6.70 (d) 7.85 Doublet

H-7

(Aromatic)
- (Iodine) 7.45 (d) - (Iodine) - -

Key Diagnostic Signals[11]
The "Missing" C3 Proton (Precursor Check): The most obvious indicator of reaction success

is the appearance of the C3-methylene singlet at ~3.6 ppm. If the spectrum lacks this and

retains a clean aromatic region, you likely still have 7-iodoisatin.

The H-6 Deshielding (Regioisomer Check):

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b3189375?utm_src=pdf-body
https://www.benchchem.com/product/b3189375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3189375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In 7-Iodooxindole, the iodine is at C7. The proton at H-6 (ortho to Iodine) is shifted

downfield (~7.6 ppm) relative to unsubstituted oxindole (~6.9 ppm).

In 5-Iodooxindole, the iodine is at C5. The proton at H-4 is the one shifted downfield, while

H-6 and H-7 appear as a doublet pair.

Splitting Pattern:

7-Iodo: Shows a classic d-t-d (or d-dd-d) pattern for the 3 contiguous aromatic protons

(H4, H5, H6).

5-Iodo: Shows a s-d-d (or d-d-d with meta coupling) pattern because the protons are not

all contiguous (H4 is isolated from H6/H7).

Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral fidelity, follow this optimized protocol derived from the

Danishefsky total synthesis route.

Step 1: Sample Preparation
Solvent Choice: Use DMSO-

(99.9% D). Chloroform (

) is often poor for oxindoles due to low solubility and hydrogen bonding induced broadening
of the NH peak.

Concentration: 5–10 mg of sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug to remove inorganic salts (KOH/hydrazine residues)

which can cause line broadening.

Step 2: Acquisition Parameters
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

Scans (NS): Minimum 16 scans (Iodine is heavy; relaxation times can be long, but standard

scans usually suffice).
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Relaxation Delay (D1): Set to 2.0 - 5.0 seconds. The C3-methylene protons can saturate

easily; a longer delay ensures accurate integration relative to the aromatic protons.

Step 3: Validation Logic (Troubleshooting)
Use this logic flow to interpret your spectrum:

Start Analysis

Singlet at
~3.6 ppm?

Broad Singlet
> 10 ppm?

Yes

Precursor:
7-Iodoisatin

No (C3=O intact)

Aromatic Integral = 3H?

Yes

Pattern is d-t-d?

Yes

Confirmed:
7-Iodooxindole

Yes (Contiguous)

Isomer:
5-Iodooxindole

No (Isolated H4)
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Figure 2: Logic gate for spectral validation of 7-iodooxindole.

Mechanistic Insight: The Iodine Effect
Why does the spectrum look this way?

Heavy Atom Effect (Spin-Orbit Coupling): Iodine is unique. While electronegative (inductive

deshielding), its large electron cloud causes spin-orbit coupling that can shield the directly

attached carbon (C7 in C-NMR) and sometimes adjacent protons. However, in the rigid

oxindole system, the steric compression and anisotropy typically dominate for the ortho

proton (H-6), shifting it downfield (~7.6 ppm).

Lactam Resonance: The amide (NH-C=O) resonance donates electron density into the ring,

generally shielding the aromatic protons compared to a pure ketone. This makes the shift of

H-6 down to 7.6 ppm even more diagnostic of the iodine substituent.
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Link

Primary Source: Detailed synthesis of 7-iodooxindole (Compound 12)

Inoue, M., et al. (2003). A concise, total synthesis of the TMC-95A/B proteasome inhibitors.

Proceedings of the National Academy of Sciences, 100(20), 11198-11203. Link

Secondary Source: Confirms the utility and characterization of the 7-iodooxindole
intermedi

BenchChem. (2025). 7-Fluoro-1H-indole vs 1H-indole Comparative Data. Link

Comparative Data: Used for extrapolating C7-halogen effects on the indole core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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